(R)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a compound that features a tert-butoxycarbonyl group, a pyridin-3-yl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyridin-3-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)(pyridin-2-yl)amino)propanoic acid
- ®-2-((tert-Butoxycarbonyl)(pyridin-4-yl)amino)propanoic acid
- ®-2-((tert-Butoxycarbonyl)(quinolin-3-yl)amino)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
UJMZRFRMINOTOG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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